molecular formula C20H41NO3 B8101383 2-Acetaminooctadecane-1,3-diol

2-Acetaminooctadecane-1,3-diol

Cat. No.: B8101383
M. Wt: 343.5 g/mol
InChI Key: CRJGESKKUOMBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetaminooctadecane-1,3-diol is an aminodiol compound with the molecular formula C20H41NO3. It is characterized by an octadecane backbone with two hydroxy substituents at positions 1 and 3, and an acetamino group at position 2. This compound is known for its role in various biological and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetaminooctadecane-1,3-diol can be synthesized through several methods. One common approach involves the acylation of 2-aminooctadecane-1,3-diol with acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.

Another method involves the reduction of 2-nitrooctadecane-1,3-diol followed by acetylation. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst, while the acetylation step uses acetic anhydride and a base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The purification of the final product typically involves recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetaminooctadecane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetamino group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

2-Acetaminooctadecane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell signaling and membrane structure.

    Medicine: Investigated for its potential therapeutic effects in treating skin conditions and as a component in drug delivery systems.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.

Mechanism of Action

The mechanism of action of 2-acetaminooctadecane-1,3-diol involves its interaction with cellular membranes and proteins. The hydroxy groups facilitate hydrogen bonding with membrane lipids, enhancing membrane stability and fluidity. The acetamino group can interact with proteins, potentially affecting their function and signaling pathways. These interactions contribute to the compound’s biological effects, such as moisturizing and protective properties in skin care applications.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-octadecanediol: Similar structure but lacks the acetamino group.

    Sphinganine: A sphingoid base with similar hydroxy and amino groups but different backbone structure.

    Ceramides: Structurally related compounds with varying fatty acid chains and functional groups.

Uniqueness

2-Acetaminooctadecane-1,3-diol is unique due to its specific combination of hydroxy, amino, and acetamino groups, which confer distinct chemical and biological properties. Its ability to interact with both lipids and proteins makes it versatile in various applications, particularly in skin care and therapeutic formulations.

Properties

IUPAC Name

N-(1,3-dihydroxyoctadecan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJGESKKUOMBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As shown below, the ester and ketone groups in an ester of 2-acetamino-3-oxooctadecanoic acid are reduced in the presence of lithium aluminium hydride (referred to as LAH) to obtain a racemate of 2-acetaminooctadecane-1,3-diol, as follows: ##STR7##
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-acetamino-3-oxooctadecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.